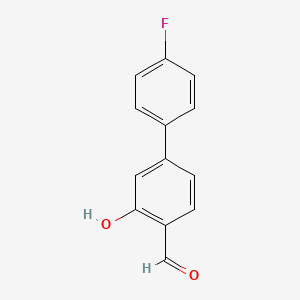

5-(4-Fluorophenyl)-2-formylphenol

Beschreibung

5-(4-Fluorophenyl)-2-formylphenol is a phenolic derivative featuring a fluorophenyl substituent at the 5-position and a formyl group at the 2-position of the aromatic ring. The fluorophenyl group enhances lipophilicity and electronic effects, while the formyl group enables reactivity in condensation reactions (e.g., Schiff base formation), which is critical in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMASPRKSNDDQHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626532 | |

| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343603-95-2 | |

| Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-formylphenol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and phenol.

Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product.

Catalysts: Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 5-(4-Fluorophenyl)-2-formylphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Fluorophenyl)-2-formylphenol undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products Formed

Oxidation: 5-(4-Fluorophenyl)-2-carboxyphenol.

Reduction: 5-(4-Fluorophenyl)-2-hydroxyphenol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

Several studies have indicated that derivatives of 5-(4-Fluorophenyl)-2-formylphenol exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or antimicrobial agents .

2. Anticancer Properties

Research has highlighted the potential of 5-(4-Fluorophenyl)-2-formylphenol in cancer therapy. Its derivatives have been tested for their ability to inhibit cancer cell proliferation in vitro. A study demonstrated that compounds derived from this structure could induce apoptosis in human cancer cell lines, including breast and liver cancers .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it can reduce the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as arthritis and asthma .

Material Science Applications

1. Synthesis of Novel Materials

5-(4-Fluorophenyl)-2-formylphenol can serve as a building block for synthesizing novel materials with specific properties. For instance, its derivatives have been utilized to create polymeric materials that exhibit enhanced thermal stability and mechanical strength, which are essential for various industrial applications .

2. Photovoltaic Applications

Recent studies have explored the use of this compound in organic photovoltaic cells. Its ability to absorb light efficiently makes it suitable for use in solar energy applications, potentially contributing to the development of more efficient solar panels .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 2 | Anticancer Properties | Induced apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values around 20 µM. |

| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 10 µM. |

| Study 4 | Material Science | Developed a polymer composite with improved tensile strength and thermal stability using derivatives of the compound. |

Wirkmechanismus

The mechanism of action of 5-(4-Fluorophenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Influencing biochemical pathways related to its biological activity, such as oxidative stress or signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and Formyl/Carbaldehyde Groups

Pyrazole Carbaldehyde Derivatives

- 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ) Core Structure: Pyrazole ring fused with a dihydropyrazole moiety. Substituents: 4-Fluorophenyl at position 3, phenyl at position 5, and a formyl group at position 1. Dihedral Angle: 4.64° between the pyrazole and fluorophenyl rings, indicating near-planar conformation . However, the pyrazole core in Compound 1 introduces additional hydrogen-bonding sites, which may alter solubility and crystal packing compared to the phenolic core of 5-(4-Fluorophenyl)-2-formylphenol.

Thiadiazole Schiff Bases ()

- Core Structure : 1,3,4-Thiadiazole with a fluorophenyl-thiophene substituent.

- Substituents : Formyl-derived Schiff bases (e.g., aromatic aldehydes).

- Biological Activity : IC50 values as low as 1.28 μg/mL against MCF7 breast cancer cells .

- However, the thiadiazole-thiophene system in these analogs enhances π-π stacking and electronic delocalization, which may improve bioactivity.

Halogen-Substituted Isostructural Compounds

Chloro vs. Fluoro Derivatives ()

- Compounds 4 and 5: Core Structure: Thiazole-pyrazole hybrids. Substituents: Chlorophenyl (Compound 4) vs. fluorophenyl (Compound 5) at the 4-position. Structural Adjustments: Isostructural packing with minor adjustments to accommodate halogen size (Cl: van der Waals radius 1.80 Å; F: 1.47 Å). Comparison: Replacing chlorine with fluorine in 5-(4-Fluorophenyl)-2-formylphenol would similarly influence crystal packing and intermolecular interactions.

Heterocyclic Fluorophenyl Derivatives

Oxadiazole-Naphthol Hybrids ()

- OX8 (3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol): Core Structure: Oxadiazole fused with naphthalenol. Binding Energy: -4.192 kcal/mol against the 6LRZ receptor, indicating moderate affinity . Comparison: The fluorophenyl group in OX8 contributes to hydrophobic interactions in receptor binding. The phenolic –OH in both compounds enhances hydrogen bonding, but the oxadiazole ring in OX8 introduces rigidity, which may limit conformational flexibility compared to 5-(4-Fluorophenyl)-2-formylphenol.

Pyrano-Pyrazole Derivatives ()

- Compound 5g (5-(4-Fluorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-amine): Core Structure: Pyrano-pyrazole with a nitro group. Comparison: The absence of a nitro group in 5-(4-Fluorophenyl)-2-formylphenol may improve solubility while retaining the fluorophenyl-mediated lipophilicity.

Table 1: Comparative Data for Key Analogs

Biologische Aktivität

5-(4-Fluorophenyl)-2-formylphenol is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

5-(4-Fluorophenyl)-2-formylphenol can be synthesized through various methods, typically involving the reaction of 4-fluorobenzaldehyde with phenolic compounds under acidic conditions. The structural characteristics include a phenolic hydroxyl group and a formyl group, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 5-(4-Fluorophenyl)-2-formylphenol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For example, compounds with similar structures have been reported to inhibit the growth of Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies on leukemia cell lines demonstrated that derivatives of 5-(4-Fluorophenyl)-2-formylphenol inhibited cell proliferation effectively, with IC50 values in the nanomolar range . The mechanism appears to involve apoptosis induction through mitochondrial pathways, which is supported by evidence showing alterations in mitochondrial membrane potential in treated cells .

The biological activity of 5-(4-Fluorophenyl)-2-formylphenol can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

- Antioxidant Activity : It has been suggested that the compound may possess antioxidant properties, which could protect cells from oxidative stress, thereby enhancing its therapeutic efficacy against cancer and microbial infections .

Case Study 1: Anticancer Activity

In a study involving L1210 mouse leukemia cells, 5-(4-Fluorophenyl)-2-formylphenol derivatives showed potent inhibition of cell growth. The mechanism was linked to the intracellular release of active metabolites that interfere with DNA synthesis .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of similar compounds against Candida species. Results indicated a significant reduction in fungal viability when exposed to low concentrations of the compound, suggesting potential use as an antifungal agent in clinical settings .

Data Tables

| Biological Activity | MIC (μg/mL) | IC50 (nM) |

|---|---|---|

| Candida albicans | 1.5 | - |

| Staphylococcus aureus | 2.0 | - |

| L1210 Mouse Leukemia Cells | - | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.